1,3-Oxazole-5-carbohydrazide
Overview
Description
1,3-Oxazole-5-carbohydrazide is a compound that contains a total of 14 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .
Molecular Structure Analysis
The molecular structure of this compound contains 14 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.101 Da . It contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .Scientific Research Applications
Antioxidant and Antitumor Activities
1,3-Oxazole-5-carbohydrazide serves as a precursor for the synthesis of aromatic C-nucleosides displaying potent antioxidant and antitumor activities. New derivatives synthesized from carbohydrazide have shown significant potential in combating tumor cells through their antioxidant properties (El Sadek et al., 2014).
Antimicrobial Activity
Derivatives of this compound have been identified with promising antimicrobial activities. Syntheses involving carbohydrazide with various reagents lead to compounds that exhibit inhibitory effects against a wide range of microbes, indicating the potential for developing new antibacterial and antifungal agents (El-masry et al., 2000).
Agricultural Applications
Novel 1,3,4-Oxadiazole-2-carbohydrazides have been reported to possess extreme bioactivity against various fungi and oomycetes, highlighting their potential as low-cost, versatile antifungal agents for agricultural use. These compounds target succinate dehydrogenase (SDH), offering a new framework for the exploration of SDH inhibitors against plant microbial infections (Wu et al., 2019).
Crystallographic and Computational Studies
Crystallographic and computational analyses of this compound derivatives have provided insights into their structural characteristics, enabling the design of compounds with tailored properties for specific applications. These studies facilitate the understanding of molecular interactions and the development of materials with desired functionalities (Seth et al., 2015).
Future Directions
Oxazoles have significant importance in the field of drug discovery. It is always imperative to develop alternate metal-free synthetic routes for the synthesis of oxazoles . Future research could focus on the development of these synthetic routes and the exploration of the biological activities of oxazole derivatives .
Biochemical Analysis
Biochemical Properties
1,3-Oxazole-5-carbohydrazide has been found to interact with monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound has been utilized for MAO-A and MAO-B inhibition .
Cellular Effects
Related oxazole derivatives have been shown to have notable activity against various bacterial and fungal strains .
Molecular Mechanism
It is known to inhibit MAO enzymes, which could potentially affect neurotransmitter levels in the brain .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable and can be stored in a dark place at 2-8°C .
Dosage Effects in Animal Models
Related 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives have been shown to modulate the content of T cell subsets and B cells in lymphoid organs, and elevate the humoral immune response in mice .
Metabolic Pathways
It is known that the compound interacts with MAO enzymes, which are involved in the metabolism of neurotransmitters .
Properties
IUPAC Name |
1,3-oxazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXHUIKFGEJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693257 | |
Record name | 1,3-Oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-30-6 | |
Record name | 1,3-Oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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